molecular formula C16H26ClNO2 B12790200 Dendroban-12-one, hydrochloride CAS No. 35306-34-4

Dendroban-12-one, hydrochloride

Cat. No.: B12790200
CAS No.: 35306-34-4
M. Wt: 299.83 g/mol
InChI Key: KOTZYABOMHJSEA-RXRHBCKHSA-N
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Description

Dendroban-12-one, hydrochloride, also known as dendrobine, is an alkaloid found in the orchid species Dendrobium nobile. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products. This compound has garnered interest due to its unique molecular structure and potential pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dendrobine has been a subject of interest for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. There have been three successful enantioselective syntheses of dendrobine reported, with yields ranging from 0.2% to 4.0% . The most notable synthesis was carried out by Kreis et al., which involved a key reaction cascade initiated by an amine that embeds itself in the target structure. This reaction cascade occurs stereoselectively only when carried out without isolation of intermediates .

Industrial Production Methods

The compound is primarily extracted from the stems of Dendrobium nobile, where it is present at an average of 0.5% by weight .

Chemical Reactions Analysis

Types of Reactions

Dendroban-12-one, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired stereochemistry is maintained .

Major Products

The major products formed from these reactions include hydroxylated and reduced derivatives of dendrobine, which may have different pharmacological properties .

Mechanism of Action

The mechanism of action of dendroban-12-one, hydrochloride involves its interaction with various molecular targets. It is a strongly selective competitive antagonist of β-alanine, taurine, and glycine. This interaction leads to its analgesic and antipyretic effects. The compound also affects heart rate, blood pressure, and respiration, contributing to its hypotensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dendroban-12-one, hydrochloride is unique due to its complex tetracyclic ring system and the presence of seven contiguous stereocenters. This structural complexity makes it a valuable compound for studying stereoselective synthesis and natural product chemistry .

Properties

CAS No.

35306-34-4

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1

InChI Key

KOTZYABOMHJSEA-RXRHBCKHSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl

Canonical SMILES

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl

Related CAS

2115-91-5 (Parent)

Origin of Product

United States

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